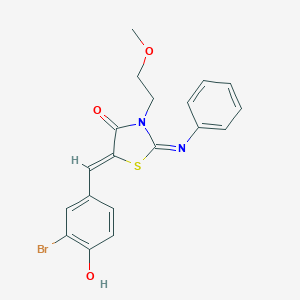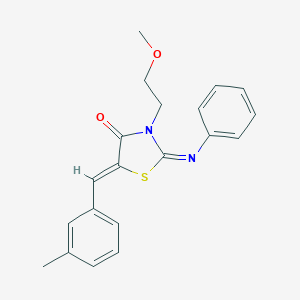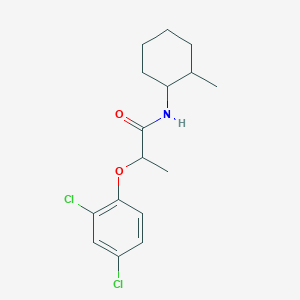
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1960s and has since become an essential tool for farmers. The chemical structure of DCPA is composed of two main parts: the phenoxy group, which is responsible for the herbicidal activity, and the cyclohexyl group, which provides the compound with its selective properties.
Wirkmechanismus
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide works by inhibiting the growth of weeds through the disruption of cell division and elongation. It targets the meristematic tissue of the plant, which is responsible for growth and development. This compound interferes with the synthesis of DNA, RNA, and proteins, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds, but it can have adverse effects on aquatic organisms and non-target plants. It can also persist in soil for extended periods, leading to the buildup of residues that can affect the quality of crops and the environment. This compound has been found to have a low potential for groundwater contamination, but it can still pose a risk if not used properly.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has several advantages for use in lab experiments. It is readily available, easy to handle, and has a well-established mechanism of action. However, it has limitations in terms of its selectivity and potential for environmental contamination. Its use should be carefully monitored to avoid unintended effects on non-target organisms and ecosystems.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide. One area of interest is the development of new formulations that can enhance its herbicidal activity and reduce its environmental impact. Another area of research is the investigation of its potential for use in weed management in organic farming systems. Additionally, there is a need for further studies on its long-term effects on soil health and microbial communities.
Synthesemethoden
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide can be synthesized via a multistep process starting from 2,4-dichlorophenol and cyclohexanone. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenyl ether, which is then reacted with cyclohexanone in the presence of a strong acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)cyclohexanone. This intermediate is then reacted with 2-methylcyclohexylamine to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. This compound has also been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Eigenschaften
Molekularformel |
C16H21Cl2NO2 |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-10-5-3-4-6-14(10)19-16(20)11(2)21-15-8-7-12(17)9-13(15)18/h7-11,14H,3-6H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
FVAOBAAJFRWURS-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



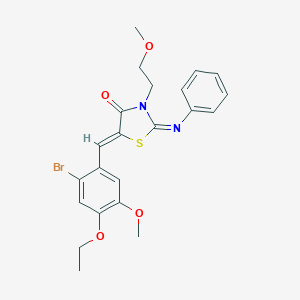
![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
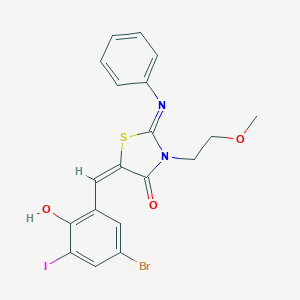
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)
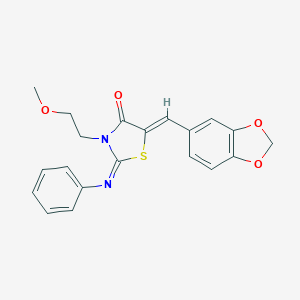
![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![2-{2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B306607.png)
![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![5-(2,3-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306610.png)
![(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306613.png)
